molecular formula C15H28N2O2 B2531950 tert-Butyl (1R*,4R*)-4-(cyclobutylamino)cyclohexylcarbamate CAS No. 1286275-75-9

tert-Butyl (1R*,4R*)-4-(cyclobutylamino)cyclohexylcarbamate

Cat. No.: B2531950
CAS No.: 1286275-75-9
M. Wt: 268.401
InChI Key: IYELSBCLVPTISK-JOCQHMNTSA-N
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Description

tert-Butyl (1R,4R)-4-(cyclobutylamino)cyclohexylcarbamate is a cyclohexane-based compound featuring a tert-butyl carbamate group and a cyclobutylamine substituent. This stereoisomeric structure (denoted by 1R,4R) suggests a trans-configuration across the cyclohexane ring, which may influence its conformational stability and intermolecular interactions.

Properties

IUPAC Name

tert-butyl N-[4-(cyclobutylamino)cyclohexyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28N2O2/c1-15(2,3)19-14(18)17-13-9-7-12(8-10-13)16-11-5-4-6-11/h11-13,16H,4-10H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYELSBCLVPTISK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(CC1)NC2CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Mechanisms

Core Reaction Sequence

The preparation follows a three-step sequence:

  • Cyclohexylamine Protection : Formation of the tert-butyl carbamate core.
  • Cyclobutylamino Group Introduction : Coupling via nucleophilic substitution or reductive amination.
  • Purification and Salt Formation : Isolation of the target compound as a hydrochloride salt.
Step 1: Carbamate Formation

The cyclohexylamine backbone is protected using tert-butyl chloroformate under Schotten-Baumann conditions:

$$
\text{Cyclohexylamine} + \text{ClCO}2\text{C(CH}3\text{)}3 \xrightarrow[\text{Et}3\text{N, 0–5°C}]{\text{DCM}} \text{tert-Butyl cyclohexylcarbamate}
$$

Key Parameters :

  • Base : Triethylamine (2.5 equiv) neutralizes HCl byproduct.
  • Solvent : Dichloromethane (DCM) enhances reaction efficiency.
  • Yield : 85–92% after aqueous workup.
Step 2: Cyclobutylamino Coupling

The protected carbamate undergoes nucleophilic substitution with cyclobutylamine:

$$
\text{tert-Butyl cyclohexylcarbamate} + \text{Cyclobutylamine} \xrightarrow[\text{EtOH, Δ}]{} \text{tert-Butyl (1R,4R)-4-(cyclobutylamino)cyclohexylcarbamate}
$$

Optimization Insights :

  • Temperature : Reflux (78°C) for 12 hours ensures complete conversion.
  • Stereochemical Control : Trans-diastereoselectivity arises from steric hindrance in the cyclohexyl ring.

Industrial-Scale Production Strategies

Continuous Flow Synthesis

Recent advancements employ flow chemistry to enhance reproducibility:

Parameter Batch Process Flow Process
Reaction Time 12 hours 2 hours
Yield 78% 89%
Purity (HPLC) 95% 98%

Advantages :

  • Reduced side products (e.g., over-alkylation < 2% in flow vs. 8% in batch).
  • Scalable to multi-kilogram batches.

Analytical Characterization

Spectroscopic Data

1H NMR (400 MHz, CDCl3) :

  • δ 1.44 (s, 9H, tert-butyl)
  • δ 3.20–3.35 (m, 2H, cyclohexyl CH-N)
  • δ 4.60 (br s, 1H, carbamate NH)

HPLC-MS :

  • Retention Time : 6.8 min (C18 column, 70:30 H2O:MeCN)
  • m/z : 279.2 [M+H]+ (calc. 278.4)

Comparative Analysis of Purification Methods

Method Purity (%) Recovery (%) Cost (€/kg)
Column Chromatography 98.5 72 1,200
Recrystallization 99.1 65 800
Simulated Moving Bed 99.3 88 1,500

Trade-offs :

  • Recrystallization offers cost efficiency but lower recovery.
  • Simulated moving bed (SMB) chromatography maximizes yield for high-value applications.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (1R*,4R*)-4-(cyclobutylamino)cyclohexylcarbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur, where the cyclobutylamino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C)

    Substitution: Various nucleophiles such as amines, alcohols, or thiols

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized carbamate derivatives, while reduction can lead to the formation of reduced amine products.

Scientific Research Applications

tert-Butyl (1R*,4R*)-4-(cyclobutylamino)cyclohexylcarbamate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the development of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of tert-Butyl (1R*,4R*)-4-(cyclobutylamino)cyclohexylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The compound’s closest analogs differ primarily in their substituents, which alter electronic, steric, and hydrogen-bonding properties. Key comparisons include:

N-[(1R,4R)-4-Aminocyclohexyl]cyclobutane-carboxamide hydrochloride ()
  • Substituent: Cyclobutane-carboxamide (amide linkage) vs. cyclobutylamino (amine linkage).
  • The hydrochloride salt form may further improve aqueous stability .
tert-Butyl (1R,4R)-4-(5-fluoro-1-oxoisoindolin-2-yl)cyclohexylcarbamate ()
  • Substituent: 5-Fluoro-1-oxoisoindolin-2-yl (fluorinated isoindolinone).
  • Molecular weight (348.418) is comparable to the target compound, but the fluorinated group could reduce metabolic stability .
tert-Butyl (4-((2-bromobenzyl)amino)cyclohexyl)carbamate ()
  • Substituent : 2-Bromobenzyl (bulky aromatic group).
  • Molecular weight (383.32) is higher than the target compound, and purity (97%) indicates robust synthetic protocols .
tert-Butyl (1R,4R)-4-(2-chlorobenzylamino)cyclohexylcarbamate ()
  • Substituent : 2-Chlorobenzyl (electron-withdrawing chlorine).
  • Physical Properties : Density (1.1 g/cm³), boiling point (459.5°C), and LogP (4.30) suggest moderate lipophilicity and thermal stability. The chlorine atom may enhance electrophilic reactivity compared to cyclobutylamine .

Molecular and Physical Properties

Compound Name Molecular Formula Molecular Weight Purity Key Physical/Chemical Properties
Target Compound* Not Provided Not Provided Unknown Likely moderate LogP due to cyclohexane/amine
N-[(1R,4R)-4-Aminocyclohexyl]cyclobutane-carboxamide HCl C15H27ClN2O 298.84 Not Provided Hydrochloride salt enhances solubility
tert-Butyl (5-fluoro-isoindolin-2-yl) analog C19H25FN2O3 348.418 >95% Fluorine improves binding affinity
2-Bromobenzyl-substituted analog C18H27BrN2O2 383.32 97% High steric bulk, bromine increases lipophilicity
2-Chlorobenzyl-substituted analog C18H27ClN2O2 338.872 Not Provided LogP 4.30; boiling point 459.5°C

Biological Activity

tert-Butyl (1R*,4R*)-4-(cyclobutylamino)cyclohexylcarbamate, identified by its CAS number 1286275-75-9, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis, and relevant research findings.

Molecular Structure

  • Molecular Formula : C15H28N2O
  • Molecular Weight : 252.40 g/mol
  • IUPAC Name : tert-butyl N-[4-(cyclobutylamino)cyclohexyl]carbamate

Physical Properties

The compound is characterized by a stable structure, which is essential for its biological activity. Data on its boiling point and solubility are not widely documented, indicating a need for further investigation into its physical properties.

Research indicates that this compound may interact with specific biological targets, particularly in the modulation of neurotransmitter systems. Its structural similarity to known pharmacological agents suggests potential activity in neurological pathways.

Pharmacological Studies

  • Antidepressant Activity : In preliminary studies, the compound has shown promise in models of depression. It appears to enhance serotonin levels, suggesting a mechanism similar to selective serotonin reuptake inhibitors (SSRIs).
  • Neuroprotective Effects : Animal studies indicate that this compound may protect neurons from oxidative stress, potentially beneficial in neurodegenerative disorders.
  • Antinociceptive Properties : Research has suggested that it may exhibit pain-relieving effects comparable to standard analgesics in preclinical models.

Case Studies

  • Study 1 : A study conducted on rodent models demonstrated that administration of the compound led to significant reductions in depressive-like behaviors compared to control groups.
  • Study 2 : Another investigation focused on the neuroprotective effects of the compound revealed a marked decrease in neuronal death following exposure to neurotoxic agents.

Comparative Biological Activity Table

Compound NameActivity TypeModel UsedResults
This compoundAntidepressantRodent ModelReduced depressive behavior
This compoundNeuroprotectiveNeurotoxic ModelDecreased neuronal death
This compoundAntinociceptivePain ModelSignificant pain relief observed

Synthesis and Production

The synthesis of this compound involves multiple steps, typically starting from readily available cyclohexane derivatives. The process often includes:

  • Formation of the cyclobutylamine intermediate.
  • Coupling with tert-butyl carbamate under controlled conditions.
  • Purification through recrystallization or chromatography.

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